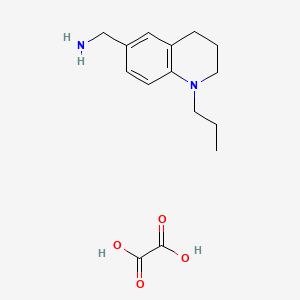

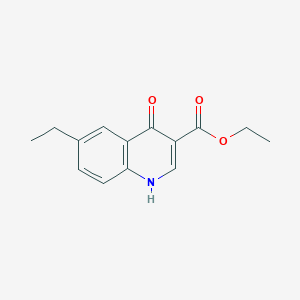

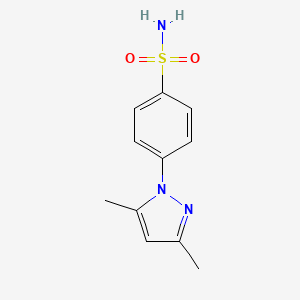

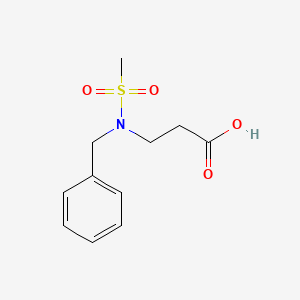

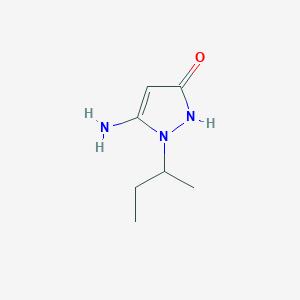

4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide derivatives typically involves classical and microwave-assisted methodologies. A notable method includes the preparation of these derivatives using 2-acetamidobenzoic acid derivatives via intermediates benzenesulfonamide substituted quinazolinone derivatives, and its corresponding hydrazono derivatives. These compounds can also be obtained using microwave heating, showcasing an efficient methodology that yields these derivatives in good amounts (Sojitra et al., 2016).

Molecular Structure Analysis

The molecular structure of these derivatives has been confirmed through various spectroscopic techniques, including FT-IR, 1H, and 13C NMR studies. For instance, compounds have shown significant molecular interactions and structural confirmations through these analytical methods, providing insight into their complex molecular frameworks (Sojitra et al., 2016; Gul et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide derivatives often involves interactions with various reagents to form compounds with potential antimicrobial activities. These compounds have been shown to display excellent to moderate activities against bacterial and fungal strains, indicating their significant chemical reactivity and potential for further chemical modifications (Sojitra et al., 2016).

科学的研究の応用

Synthesis and Antimicrobial Activities

4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide derivatives have been synthesized and evaluated for antimicrobial activities. For instance, Sojitra et al. (2016) developed a methodology for synthesizing derivatives with significant antimicrobial activities, notably against bacteria (Sojitra, Dixit, Patel, Patel, & Dixit, 2016).

Cytotoxic and Carbonic Anhydrase Inhibitory Effects

These compounds also show promise in cancer research and enzyme inhibition. Gul et al. (2016) synthesized sulfonamide derivatives exhibiting cytotoxicity and inhibiting carbonic anhydrase, an enzyme involved in various physiological processes (Gul, Mete, Eren, Sakagami, Yamali, & Supuran, 2016).

Antitumor and Anti-inflammatory Potential

Further, these derivatives have been evaluated for potential antitumor and anti-inflammatory properties. Bekhit et al. (2008) synthesized pyrazolyl benzenesulfonamide derivatives showing superior anti-inflammatory activity and promising antitumor potential (Bekhit, Ashour, Abdel Ghany, Bekhit, & Baraka, 2008).

Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibitors

Compounds with 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide structure have been synthesized to inhibit VEGFR-2, a key target in cancer treatment. Ghorab et al. (2017) reported the synthesis of derivatives with significant VEGFR-2 inhibitory activity and potential for inducing apoptosis (Ghorab, Alsaid, Soliman, & Ragab, 2017).

Pathological Pain Model Studies

In pain management research, derivatives of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide have been explored for their effects in pathological pain models. Lobo et al. (2015) synthesized and tested various derivatives in a mouse model, finding several compounds with anti-hyperalgesic and anti-edematogenic effects (Lobo, Oliveira, Brusco, Machado, Timmers, de Souza, Martins, Bonacorso, Dos Santos, Canova, & da Silva, 2015).

将来の方向性

特性

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c1-8-7-9(2)14(13-8)10-3-5-11(6-4-10)17(12,15)16/h3-7H,1-2H3,(H2,12,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJWJFXXXQZNIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)S(=O)(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351654 |

Source

|

| Record name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide | |

CAS RN |

955-15-7 |

Source

|

| Record name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

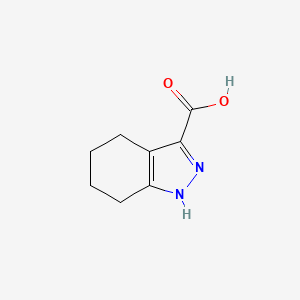

![3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B1268934.png)

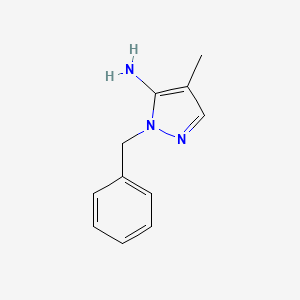

![(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1268948.png)